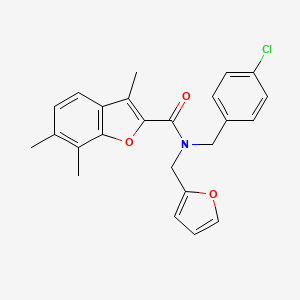![molecular formula C20H20ClN2O6P B11401903 Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorobenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11401903.png)
Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-chlorobenzyl)-1,3-oxazol-4-yl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a chlorophenyl group, and an oxazole ring
Méthodes De Préparation
The synthesis of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving amino alcohols and carboxylic acids.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzyl halides in nucleophilic substitution reactions.
Phosphonate Ester Formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.
Hydrolysis: The phosphonate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions.
Applications De Recherche Scientifique
DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis . The benzodioxole and oxazole moieties play crucial roles in binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE include:
DIMETHYL 5-(BENZO[D][1,3]DIOXOL-5-YL)PENTA-2,4-DIENOATE: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.
DIMETHYL 5-(BENZO[D][1,3]DIOXOL-5-YLCARBONYL)AMINOISOPHTHALATE: Another related compound with a benzodioxole group, but with different substituents and applications.
The uniqueness of DIMETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-[(4-CHLOROPHENYL)METHYL]-1,3-OXAZOL-4-YL)PHOSPHONATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C20H20ClN2O6P |
|---|---|
Poids moléculaire |
450.8 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorophenyl)methyl]-4-dimethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H20ClN2O6P/c1-25-30(24,26-2)20-19(22-11-14-5-8-16-17(9-14)28-12-27-16)29-18(23-20)10-13-3-6-15(21)7-4-13/h3-9,22H,10-12H2,1-2H3 |
Clé InChI |
KNKMTBBAWSEGDF-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)Cl)NCC3=CC4=C(C=C3)OCO4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(3,4-dimethylphenyl)-5-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11401827.png)
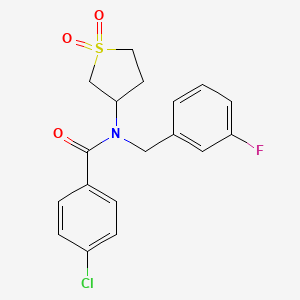
![3-ethyl-N-(3-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401834.png)
![{2-Amino-1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B11401853.png)
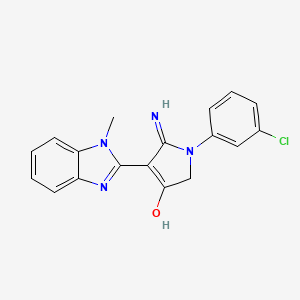
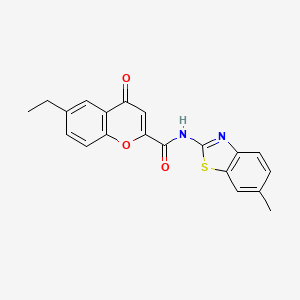
![2-(2-methoxyethyl)-1',6,7-trimethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11401868.png)
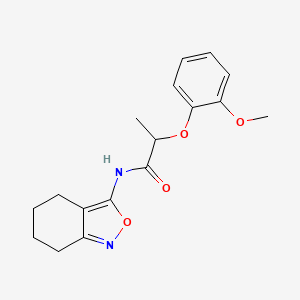
![3-tert-butyl-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11401883.png)
![3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-methyl-N-[(5-methylfuran-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11401889.png)
![3-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11401922.png)
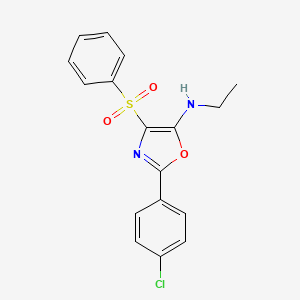
![N-[2-(5-{[(4-methoxyphenyl)carbonyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B11401938.png)
